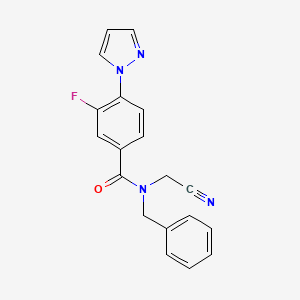
N-benzyl-N-(cyanomethyl)-3-fluoro-4-(1H-pyrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(cyanomethyl)-3-fluoro-4-(1H-pyrazol-1-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BKM120, and it belongs to the class of phosphatidylinositol 3-kinase (PI3K) inhibitors.
Mecanismo De Acción
BKM120 inhibits the activity of N-benzyl-N-(cyanomethyl)-3-fluoro-4-(1H-pyrazol-1-yl)benzamide by binding to the ATP-binding site of the enzyme. This leads to the inhibition of downstream signaling pathways that promote cancer cell growth and survival. BKM120 has been shown to induce cell cycle arrest and apoptosis in cancer cells, which results in the inhibition of tumor growth.
Biochemical and Physiological Effects:
BKM120 has been shown to have potent antitumor activity in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which results in the inhibition of tumor growth. BKM120 has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. BKM120 has been shown to have a favorable safety profile in preclinical studies, and it is currently being evaluated in clinical trials for the treatment of various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BKM120 has several advantages for lab experiments. It has a well-defined mechanism of action, which makes it a valuable tool for studying the role of N-benzyl-N-(cyanomethyl)-3-fluoro-4-(1H-pyrazol-1-yl)benzamide in cancer cell growth and survival. BKM120 has also been shown to have a favorable safety profile in preclinical studies, which makes it a suitable candidate for further evaluation in clinical trials. However, BKM120 has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on human health are not yet fully understood. Additionally, BKM120 may have off-target effects that could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of BKM120. One area of interest is the evaluation of BKM120 in combination with other cancer therapies. BKM120 has been shown to enhance the antitumor activity of other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is the identification of biomarkers that can predict the response of tumors to BKM120. This could help to identify patients who are most likely to benefit from BKM120 treatment. Additionally, further studies are needed to evaluate the long-term safety and efficacy of BKM120 in clinical trials.
Métodos De Síntesis
The synthesis of BKM120 involves a multistep process that begins with the reaction of 3-fluoro-4-(1H-pyrazol-1-yl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with benzylamine to yield N-benzyl-3-fluoro-4-(1H-pyrazol-1-yl)benzamide. The final step involves the reaction of N-benzyl-3-fluoro-4-(1H-pyrazol-1-yl)benzamide with cyanomethyl triphenylphosphonium bromide to form N-benzyl-N-(cyanomethyl)-3-fluoro-4-(1H-pyrazol-1-yl)benzamide.
Aplicaciones Científicas De Investigación
BKM120 has been extensively studied for its potential applications in cancer therapy. N-benzyl-N-(cyanomethyl)-3-fluoro-4-(1H-pyrazol-1-yl)benzamide is a key regulator of cell growth and survival, and its dysregulation is commonly observed in various types of cancer. BKM120 inhibits the activity of N-benzyl-N-(cyanomethyl)-3-fluoro-4-(1H-pyrazol-1-yl)benzamide, which leads to the inhibition of downstream signaling pathways that promote cancer cell growth and survival. BKM120 has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials for the treatment of various types of cancer.
Propiedades
IUPAC Name |
N-benzyl-N-(cyanomethyl)-3-fluoro-4-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O/c20-17-13-16(7-8-18(17)24-11-4-10-22-24)19(25)23(12-9-21)14-15-5-2-1-3-6-15/h1-8,10-11,13H,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGIEJBSJGYWBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#N)C(=O)C2=CC(=C(C=C2)N3C=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(cyanomethyl)-3-fluoro-4-(1H-pyrazol-1-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B2718485.png)
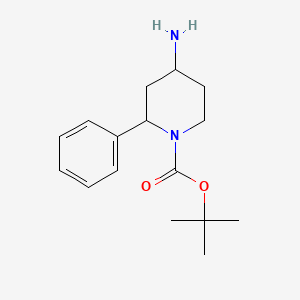
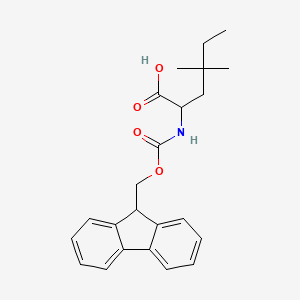
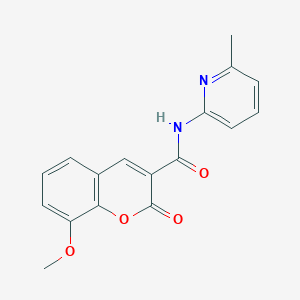
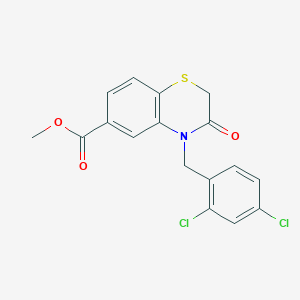
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2718492.png)
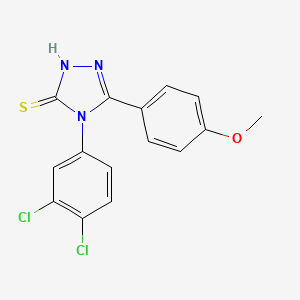
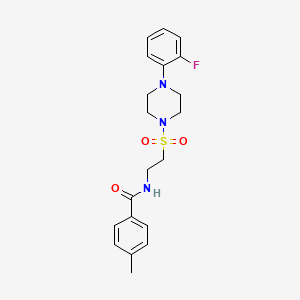
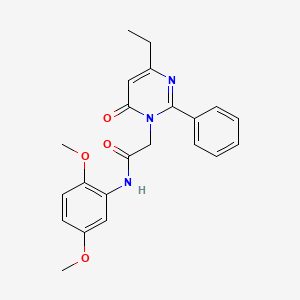

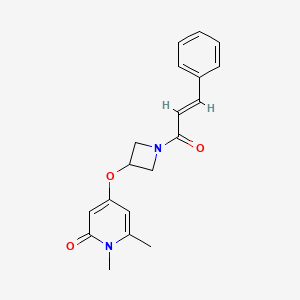
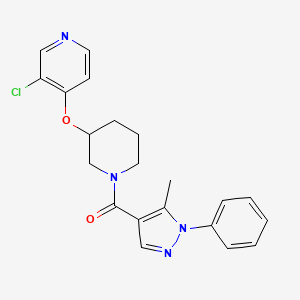
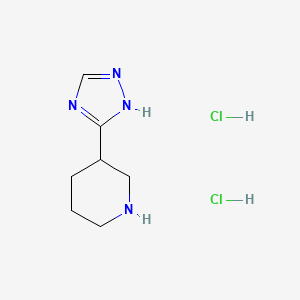
![N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2718508.png)